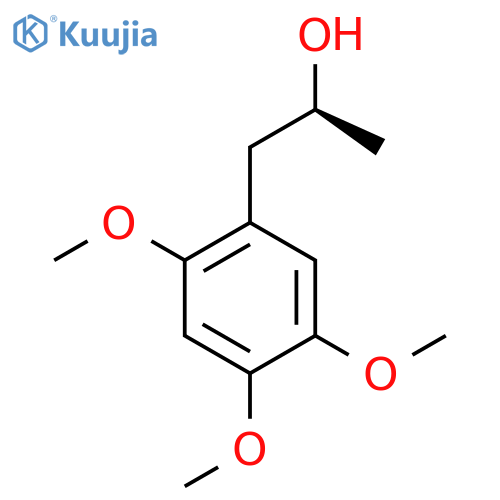

Cas no 2227891-20-3 ((2S)-1-(2,4,5-trimethoxyphenyl)propan-2-ol)

(2S)-1-(2,4,5-trimethoxyphenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-1-(2,4,5-trimethoxyphenyl)propan-2-ol

- 2227891-20-3

- EN300-1812977

-

- インチ: 1S/C12H18O4/c1-8(13)5-9-6-11(15-3)12(16-4)7-10(9)14-2/h6-8,13H,5H2,1-4H3/t8-/m0/s1

- InChIKey: PNNPULUTTMNPBB-QMMMGPOBSA-N

- ほほえんだ: O[C@@H](C)CC1C=C(C(=CC=1OC)OC)OC

計算された属性

- せいみつぶんしりょう: 226.12050905g/mol

- どういたいしつりょう: 226.12050905g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2

(2S)-1-(2,4,5-trimethoxyphenyl)propan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1812977-0.05g |

(2S)-1-(2,4,5-trimethoxyphenyl)propan-2-ol |

2227891-20-3 | 0.05g |

$707.0 | 2023-09-19 | ||

| Enamine | EN300-1812977-0.5g |

(2S)-1-(2,4,5-trimethoxyphenyl)propan-2-ol |

2227891-20-3 | 0.5g |

$809.0 | 2023-09-19 | ||

| Enamine | EN300-1812977-2.5g |

(2S)-1-(2,4,5-trimethoxyphenyl)propan-2-ol |

2227891-20-3 | 2.5g |

$1650.0 | 2023-09-19 | ||

| Enamine | EN300-1812977-0.25g |

(2S)-1-(2,4,5-trimethoxyphenyl)propan-2-ol |

2227891-20-3 | 0.25g |

$774.0 | 2023-09-19 | ||

| Enamine | EN300-1812977-1g |

(2S)-1-(2,4,5-trimethoxyphenyl)propan-2-ol |

2227891-20-3 | 1g |

$842.0 | 2023-09-19 | ||

| Enamine | EN300-1812977-0.1g |

(2S)-1-(2,4,5-trimethoxyphenyl)propan-2-ol |

2227891-20-3 | 0.1g |

$741.0 | 2023-09-19 | ||

| Enamine | EN300-1812977-1.0g |

(2S)-1-(2,4,5-trimethoxyphenyl)propan-2-ol |

2227891-20-3 | 1g |

$1500.0 | 2023-06-03 | ||

| Enamine | EN300-1812977-10.0g |

(2S)-1-(2,4,5-trimethoxyphenyl)propan-2-ol |

2227891-20-3 | 10g |

$6450.0 | 2023-06-03 | ||

| Enamine | EN300-1812977-10g |

(2S)-1-(2,4,5-trimethoxyphenyl)propan-2-ol |

2227891-20-3 | 10g |

$3622.0 | 2023-09-19 | ||

| Enamine | EN300-1812977-5.0g |

(2S)-1-(2,4,5-trimethoxyphenyl)propan-2-ol |

2227891-20-3 | 5g |

$4349.0 | 2023-06-03 |

(2S)-1-(2,4,5-trimethoxyphenyl)propan-2-ol 関連文献

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

4. Book reviews

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

(2S)-1-(2,4,5-trimethoxyphenyl)propan-2-olに関する追加情報

(2S)-1-(2,4,5-Trimethoxyphenyl)Propan-2-ol: A Comprehensive Overview

(2S)-1-(2,4,5-trimethoxyphenyl)propan-2-ol, with the CAS number 2227891-20-3, is a chiral compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable molecule for both academic research and industrial applications. The presence of multiple methoxy groups on the aromatic ring contributes to its interesting electronic properties and reactivity.

The synthesis of (2S)-1-(2,4,5-trimethoxyphenyl)propan-2-ol typically involves multi-step organic reactions, including Friedel-Crafts alkylation and subsequent stereoselective reductions. Recent advancements in asymmetric catalysis have enabled the efficient preparation of this compound with high enantiomeric excess. Researchers have explored various catalyst systems, such as chiral Lewis acids and transition metal complexes, to optimize the synthesis process. These developments highlight the importance of stereocontrol in modern organic synthesis.

In terms of applications, (2S)-1-(2,4,5-trimethoxyphenyl)propan-2-ol has been studied for its potential in drug discovery. The compound exhibits promising bioactivity in preliminary assays, particularly in modulating enzyme activity and cellular signaling pathways. For instance, recent studies have demonstrated its ability to inhibit certain kinases involved in cancer progression. This makes it a candidate for further exploration in anti-cancer drug development.

The structural features of (2S)-1-(2,4,5-trimethoxyphenyl)propan-2-ol also make it an attractive substrate for chemical transformations. Its hydroxyl group and aromatic ring provide multiple sites for functionalization, enabling the creation of diverse derivatives. These derivatives have been investigated for their potential in materials science and catalysis. For example, some derivatives have shown promise as ligands in homogeneous catalysis or as building blocks for advanced materials.

From a pharmacokinetic perspective, (2S)-1-(2,4,5-trimethoxyphenyl)propan-2-ol demonstrates favorable absorption and metabolism profiles in preclinical models. This suggests that it could be developed into a drug with good bioavailability. However, further studies are required to fully understand its pharmacokinetics and toxicity profiles.

In conclusion, (2S)-1-(2,4,5-trimethoxyphenyl)propan-2-ol (CAS No: 199668777) is a versatile compound with significant potential in both academic research and industrial applications. Its unique structure and stereochemistry make it an ideal candidate for exploring novel chemical reactions and drug development strategies. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in the advancement of science and technology.

2227891-20-3 ((2S)-1-(2,4,5-trimethoxyphenyl)propan-2-ol) 関連製品

- 39787-83-2(2-methoxy-4-nitrobenzoyl chloride)

- 1249178-13-9(2-Amino-5-isopropoxybenzamide)

- 2680759-92-4(8-{[(Prop-2-en-1-yloxy)carbonyl]amino}quinoline-3-carboxylic acid)

- 73733-70-7(ethyl 4-isothiocyanatopiperidine-1-carboxylate)

- 1559596-80-3(4-(3-methylcyclohexyl)aminopentan-1-ol)

- 930553-79-0(2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylethene-1-sulfonamide)

- 34162-21-5(2-Chloro-N-2-(2,3-Dichlorophenyl)EthylAcetamide)

- 88599-32-0(ethyl 2-(carbamoyloxy)benzoate)

- 1779347-39-5(2-amino-3-(1-methylpiperidin-3-yl)propanamide)

- 941944-60-1(N-{2-4-(dimethylamino)phenyl-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-fluorophenoxy)acetamide)